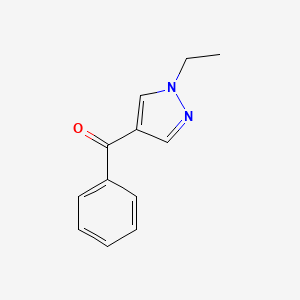

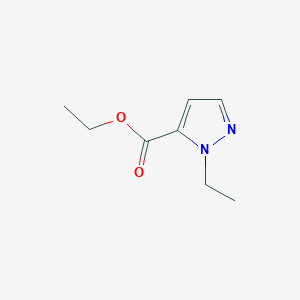

Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate

Overview

Description

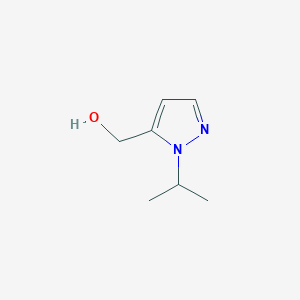

Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 196.25 . It is a liquid at room temperature .

Synthesis Analysis

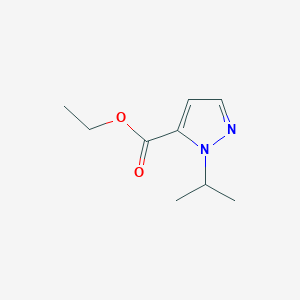

This compound is an intermediate for the synthesis of Sildenafil, a phosphodiesterase V inhibitor . The synthesis of this compound and its analogues has been discussed in various studies .Molecular Structure Analysis

The molecular formula of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate is C10H16N2O2 . The InChI code is 1S/C10H16N2O2/c1-4-6-8-7-9 (11-12 (8)3)10 (13)14-5-2/h7H,4-6H2,1-3H3 .Chemical Reactions Analysis

The pyrazole skeleton in this compound can be formed through a radical addition followed by intramolecular cyclization . This process occurs under mild conditions with wide group tolerance .Physical And Chemical Properties Analysis

Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate is a liquid at room temperature . It has a molecular weight of 196.25 .Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrazoles, including Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate, have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .

Agrochemistry

In the field of agrochemistry, pyrazoles are frequently used. For instance, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide, a pyrazole derivative, has been developed as an insecticidal compound .

Coordination Chemistry

Pyrazoles are also utilized in coordination chemistry . They can act as ligands, coordinating with metal ions to form complex structures .

Organometallic Chemistry

In organometallic chemistry, pyrazoles are used due to their ability to form stable complexes with metals .

Antibacterial Applications

Some derivatives of 1H-pyrazole-3-carboxylic acid have been investigated for their antibacterial performances against Staphylococcus aureus, Bacillus cereus, Pseudomonas putida, and Escherichia coli .

Synthesis Techniques

Pyrazoles, including Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate, are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .

Green Synthesis

The green synthesis of pyrazoles is an area of active research. This involves the use of environmentally friendly reagents and conditions in the synthesis process .

Anti-viral Activity

While not directly related to Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate, it’s worth noting that some related compounds, such as Ethyl 1H-indole-3-carboxylates, have shown anti-viral activity . This suggests potential for further exploration of pyrazole derivatives in antiviral research.

Mechanism of Action

Target of Action

Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate is an intermediate in the synthesis of various compounds, including Sildenafil , a phosphodiesterase V inhibitor. This suggests that the compound may interact with similar targets, such as phosphodiesterase enzymes, which play a crucial role in regulating intracellular levels of cyclic nucleotides.

Mode of Action

This can lead to various downstream effects, such as vasodilation and increased blood flow .

Biochemical Pathways

By inhibiting phosphodiesterase enzymes, it could potentially increase the levels of cyclic nucleotides, leading to the activation of protein kinases and the modulation of ion channels .

Pharmacokinetics

Its molecular weight of 19625 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed. Its physical form as a liquid may also influence its absorption and distribution.

Result of Action

If it acts similarly to sildenafil, it may lead to vasodilation and increased blood flow

Action Environment

The action, efficacy, and stability of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate may be influenced by various environmental factors. For instance, the type of solvent can affect the interactions between pyrazole molecules . More polar protic solvents can favor pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .

Safety and Hazards

Future Directions

Pyrazoles, including Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The increasing popularity of pyrazoles in several fields of science suggests that there will be continued interest and research in this area .

properties

IUPAC Name |

ethyl 5-methyl-1-propylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-6-12-8(3)7-9(11-12)10(13)14-5-2/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUIBNWIABOEKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B3070996.png)

![1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B3070997.png)

![1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B3071045.png)